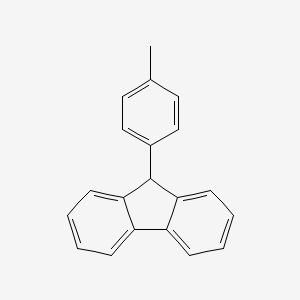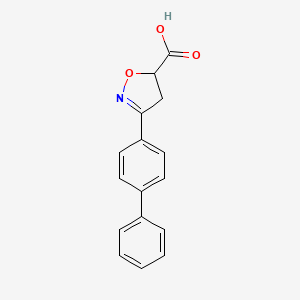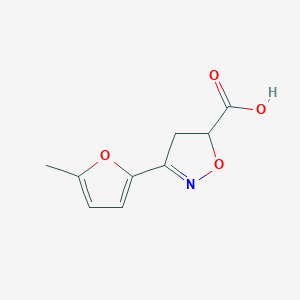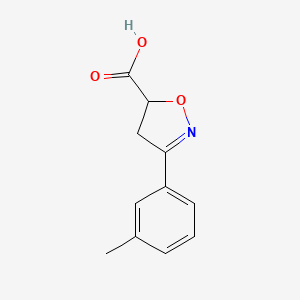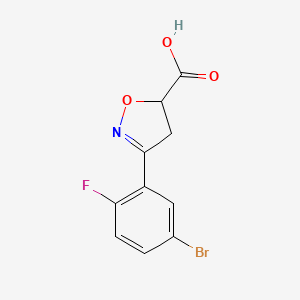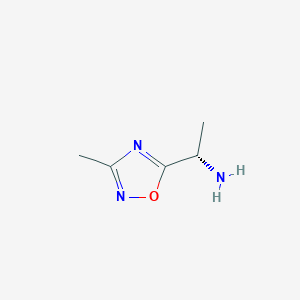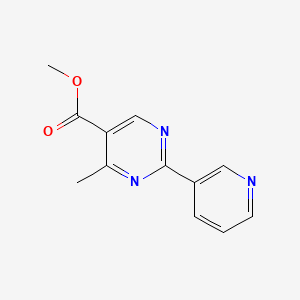
4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester” is a heterocyclic compound that contains a pyrimidine ring and a pyridine ring . It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and antibiotics .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of ketones, aldehydes, or esters with amidines . A copper-catalyzed cyclization of ketones with nitriles enables a facile, general, and economical synthesis of diversely functionalized pyrimidines under basic conditions . An efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol as the one carbon source .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester” includes a pyrimidine ring and a pyridine ring . The pyrimidine ring is a six-membered ring with two nitrogen atoms, while the pyridine ring is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For example, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines . A base-promoted intermolecular oxidation C-N bond formation of allylic C (sp3)-H and vinylic C (sp2)-H of allyllic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .Wirkmechanismus
The mechanism of action of 4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (95%) is not well understood. However, it is believed that the compound acts as a proton donor and can form hydrogen bonds with other molecules. This allows it to participate in various reactions, such as the synthesis of other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (95%) are not well understood. However, it has been shown to have antioxidant and anti-inflammatory effects in animal models. Additionally, it has been found to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (95%) in laboratory experiments include its low cost, ease of use, and availability. Additionally, it is a relatively stable compound and is not prone to decomposition. However, it is important to note that the compound is toxic and should be handled with caution.
Zukünftige Richtungen
The potential future directions for research involving 4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (95%) include further investigation of its biochemical and physiological effects, as well as its potential applications in the development of new drugs and therapies. Additionally, further research could be conducted on its mechanism of action and its potential to act as a catalyst in the synthesis of polymers. Finally, further studies could be conducted to examine the potential of the compound in the development of new materials and technologies.
Synthesemethoden
4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (95%) can be synthesized from the reaction of 4-methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid and methyl chloride in an aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2-pyridin-3-yl-pyrimidine-5-carboxylic acid methyl ester (95%) is commonly used in scientific research as a reagent for various reactions, including the synthesis of other compounds. It is also used in the synthesis of heterocyclic compounds, such as indoles, pyridines, and pyrimidines. Additionally, it can be used as a catalyst in the synthesis of polymers, such as polyamides and polyesters.
Eigenschaften
IUPAC Name |
methyl 4-methyl-2-pyridin-3-ylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8-10(12(16)17-2)7-14-11(15-8)9-4-3-5-13-6-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQVKEJAQUMWHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)OC)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine](/img/structure/B6353019.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol](/img/structure/B6353021.png)


